((2-Chloropropoxy)methyl)benzene
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H13ClO |
|---|---|
Molecular Weight |
184.66 g/mol |
IUPAC Name |
2-chloropropoxymethylbenzene |
InChI |
InChI=1S/C10H13ClO/c1-9(11)7-12-8-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3 |
InChI Key |
QURCDHGRRMNDSM-UHFFFAOYSA-N |
Canonical SMILES |
CC(COCC1=CC=CC=C1)Cl |
Origin of Product |
United States |
Synthetic Methodologies for 2 Chloropropoxy Methyl Benzene
Retrosynthetic Analysis of the ((2-Chloropropoxy)methyl)benzene Scaffold
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. This process helps in identifying potential synthetic routes by breaking key chemical bonds.
Strategic Disconnections Leading to Key Precursors
For this compound, two primary strategic disconnections can be considered. The first and most intuitive disconnection is at the ether linkage (C-O bond), which is a common strategy for ether synthesis. The second disconnection involves breaking the carbon-chlorine bond.
Disconnection 1: Ether Linkage (C-O) This disconnection breaks the bond between the benzylic carbon and the ether oxygen. This leads to two possible sets of synthons: a benzyl (B1604629) electrophile and a 2-chloropropoxy nucleophile, or a benzyloxy nucleophile and a 2-chloropropyl electrophile. These synthons correspond to tangible chemical precursors.
Disconnection 2: Carbon-Chlorine Bond (C-Cl) This approach involves disconnecting the chlorine atom from the propyl chain. This suggests that the final step of the synthesis would be a chlorination reaction. The key precursor in this case would be 1-(benzyloxy)propan-2-ol.
Identification of Feasible Starting Materials
Based on the strategic disconnections, several feasible starting materials can be identified:
From Disconnection 1:
Route A: Benzyl halide (e.g., benzyl chloride or benzyl bromide) and 2-chloropropan-1-ol (B1217905).
Route B: Benzyl alcohol and a 1,2-dihalopropane (e.g., 1,2-dichloropropane (B32752) or 1-bromo-2-chloropropane).
Route C: Sodium benzyloxide and a 1,2-dihalopropane.
From Disconnection 2:
Route D: 1-(Benzyloxy)propan-2-ol, which can be synthesized from benzyl alcohol and propylene (B89431) oxide. The subsequent step would involve a chlorinating agent.
These starting materials are generally commercially available and provide a basis for the synthetic methodologies discussed in the following sections.
Formation of the Benzyl Ether Linkage
The formation of the benzyl ether linkage is a critical step in the synthesis of this compound. The Williamson ether synthesis is the most prominent method, though other techniques can also be employed.
Williamson Ether Synthesis Approaches to Benzyl Aliphatic Ethers
The Williamson ether synthesis is a versatile and widely used method for preparing ethers. libretexts.org It involves the reaction of an alkoxide with a primary alkyl halide via an S(_N)2 reaction. byjus.com For the synthesis of this compound, this can be approached in two ways:
Route A: Reaction of Benzyl Halide with 2-Chloropropan-1-ol: In this approach, 2-chloropropan-1-ol is deprotonated by a strong base to form the corresponding alkoxide. This alkoxide then acts as a nucleophile, attacking the electrophilic carbon of a benzyl halide (e.g., benzyl chloride), displacing the halide and forming the ether linkage.
Route B: Reaction of Benzyl Alcohol with a Dihalogenated Propane: Benzyl alcohol is deprotonated to form sodium benzyloxide. This nucleophile then reacts with a dihalogenated propane, such as 1,2-dichloropropane.
The reaction conditions for the Williamson ether synthesis can be optimized for better yields. byjus.com
| Parameter | Typical Conditions |
| Base | Sodium hydride (NaH), Potassium hydride (KH), Sodium hydroxide (B78521) (NaOH), Potassium hydroxide (KOH) jk-sci.comacs.org |
| Solvent | Aprotic polar solvents like Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO) jk-sci.com |
| Temperature | 50-100 °C libretexts.org |
| Reaction Time | 1-8 hours libretexts.org |
To enhance the efficiency of the Williamson ether synthesis, especially in biphasic systems, phase-transfer catalysts (PTCs) are often employed. phasetransfercatalysis.com PTCs, such as quaternary ammonium (B1175870) salts (e.g., benzyltriethylammonium chloride) or crown ethers, facilitate the transfer of the alkoxide from the aqueous phase to the organic phase where the reaction with the alkyl halide occurs. biomedres.us This technique can lead to faster reaction rates and higher yields. researchgate.net
Alternative O-Alkylation and Alkoxylation Methods
While the Williamson ether synthesis is a robust method, other techniques for forming benzyl ethers exist:
Alkylation using Benzyl Trichloroacetimidate (B1259523): Benzyl trichloroacetimidate can be used to benzylate alcohols under mildly acidic conditions. d-nb.infouni-konstanz.de This method is particularly useful for substrates that are sensitive to the strongly basic conditions of the Williamson ether synthesis. uni-konstanz.de The reaction is typically catalyzed by a Lewis or Brønsted acid, such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf). d-nb.info
Acid-Catalyzed Dehydration: Symmetrical ethers can be synthesized through the acid-catalyzed dehydration of primary alcohols. masterorganicchemistry.comlibretexts.org However, this method is generally not suitable for preparing unsymmetrical ethers like this compound, as it would lead to a mixture of products. libretexts.org
Alkoxymercuration-Demercuration: This two-step process allows for the Markovnikov addition of an alcohol to an alkene. byjus.comstudy.com While it is a viable method for ether synthesis, it is less commonly used for preparing benzyl ethers of this type compared to the Williamson synthesis. youtube.compearson.com
Introduction of the 2-Chloropropyl Moiety
The final key transformation is the introduction of the chlorine atom at the second position of the propyl chain. This is typically achieved by converting a hydroxyl group at that position into a chloride.
One prominent route involves the initial synthesis of 1-(benzyloxy)propan-2-ol. This intermediate can be prepared by the reaction of benzyl alcohol with propylene oxide. The subsequent chlorination of the secondary alcohol yields the target molecule.
Several reagents are effective for the chlorination of secondary alcohols:
Thionyl Chloride (SOCl₂): This is a common and effective reagent for converting secondary alcohols to alkyl chlorides. orgosolver.comlibretexts.orglibretexts.org The reaction typically proceeds with inversion of stereochemistry if a chiral center is present. masterorganicchemistry.com The byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies purification. libretexts.org
Appel Reaction: The Appel reaction utilizes triphenylphosphine (B44618) (PPh₃) and a carbon tetrahalide (like CCl₄) to convert alcohols to alkyl halides under mild and neutral conditions. alfa-chemistry.comwikipedia.orgchem-station.com This method is advantageous for substrates that are sensitive to acidic or basic conditions. The reaction generally proceeds with an inversion of configuration at the alcohol carbon. nrochemistry.com
The choice of chlorinating agent depends on the specific requirements of the synthesis, such as the presence of other functional groups in the molecule and the desired stereochemical outcome.
| Reagent | Conditions | Stereochemistry |
| Thionyl Chloride (SOCl₂) | Often with a base like pyridine | Inversion (S(_N)2-like) masterorganicchemistry.com |
| Triphenylphosphine (PPh₃) / CCl₄ | Neutral, mild conditions | Inversion (S(_N)2) nrochemistry.com |
Regioselective Halogenation Strategies on Propane Derivatives
One effective strategy involves the use of propan-1,2-diol as a starting material. The two hydroxyl groups on this precursor have different reactivities (primary vs. secondary), which can be exploited for selective chlorination. Treatment of propan-1,2-diol with specific chlorinating agents, such as thionyl chloride (SOCl₂) or hydrogen chloride (HCl), under controlled conditions can favor the substitution of the secondary hydroxyl group. This preference is often governed by the reaction mechanism; for instance, a mechanism proceeding through a more stable secondary carbocation intermediate would lead to the desired 2-chloro isomer.
Another advanced approach involves the ring-opening of a cyclic precursor like propylene oxide. The reaction of propylene oxide with a chloride source can be catalyzed to selectively attack one of the carbon atoms of the epoxide ring. The choice of catalyst and reaction conditions is paramount in directing the nucleophilic attack of the chloride ion to the C2 position, yielding a chloropropanol (B1252657) derivative poised for further functionalization.
Incorporation of Pre-functionalized 2-Chloropropanol or Related Synthons
The Williamson ether synthesis is a cornerstone method for preparing ethers and is well-suited for the construction of this compound. wikipedia.orgchemistrysteps.com This reaction involves the nucleophilic substitution (SN2) of an alkyl halide by an alkoxide ion. wikipedia.orgmasterorganicchemistry.com For asymmetrical ethers, there are typically two possible combinations of reactants. chemistrysteps.combyjus.com
A highly effective route involves a two-step process starting from benzyl alcohol. vulcanchem.com
Alkylation of Benzyl Alcohol: Benzyl alcohol is first reacted with 1,2-epoxypropane (propylene oxide). This reaction opens the epoxide ring and forms the intermediate 1-(benzyloxy)propan-2-ol.
Chlorination: The secondary hydroxyl group of the intermediate is then selectively replaced with a chlorine atom using a suitable chlorinating agent like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). vulcanchem.com
Alternatively, the synthesis can be performed by reacting an alkali metal salt of an alcohol (an alkoxide) with an appropriate organohalide. byjus.com Two primary pathways based on this principle are:
Pathway A: Reaction of sodium benzoxide (prepared by deprotonating benzyl alcohol with a strong base like sodium hydride) with a 1,2-dihalopropane. This approach requires careful control to ensure mono-alkylation and achieve the correct regiochemistry.
Pathway B: Reaction of benzyl chloride with the sodium salt of 2-chloropropan-1-ol. In this scenario, benzyl chloride serves as the electrophile. The Williamson ether synthesis generally proceeds via an SN2 mechanism, which favors primary alkyl halides like benzyl chloride to minimize competing elimination reactions. wikipedia.orglibretexts.org
The SN2 mechanism involves a backside attack on the electrophilic carbon by the nucleophile in a concerted step. wikipedia.org For this reaction to be efficient, a good leaving group, typically a halide, is required. wikipedia.orgmasterorganicchemistry.com
| Reactant 1 | Reactant 2 | Key Reagents | Product | Reaction Type |
| Benzyl alcohol | 1,2-Epoxypropane | Base, then SOCl₂ | This compound | Epoxide opening, then Chlorination |
| Sodium benzoxide | 1,2-Dichloropropane | - | This compound | Williamson Ether Synthesis (SN2) |
| Benzyl chloride | Sodium 2-chloropropoxide | - | This compound | Williamson Ether Synthesis (SN2) |
Benzene (B151609) Ring Functionalization and Side-Chain Assembly
An alternative synthetic philosophy involves starting with the benzene ring and systematically building the desired side-chain. This approach relies on fundamental reactions in organic chemistry, including electrophilic aromatic substitution and free-radical halogenation.
The Friedel-Crafts alkylation is a classic method for attaching alkyl groups to an aromatic ring using an alkyl halide and a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). lumenlearning.commt.comcerritos.edu This electrophilic aromatic substitution reaction proceeds by generating a carbocation electrophile, which is then attacked by the electron-rich benzene ring. mt.comlibretexts.org
To synthesize an intermediate for this compound, benzene can be alkylated with methyl chloride in the presence of AlCl₃ to produce toluene (B28343) (methylbenzene). quora.com Toluene serves as a versatile precursor for the subsequent functionalization of the side-chain.
However, the Friedel-Crafts alkylation has several limitations. The alkyl group product is electron-donating, making the product more nucleophilic than the starting material and susceptible to further alkylation (polyalkylation). lumenlearning.comlibretexts.orglibretexts.org Additionally, the carbocation intermediate is prone to rearrangement to form a more stable carbocation, which can lead to a mixture of products. lumenlearning.comlibretexts.org
Once toluene is synthesized, the next step is the selective chlorination of the methyl group to form benzyl chloride. This transformation is achieved through a free-radical chain reaction, which is fundamentally different from the ionic mechanism of ring halogenation.
The reaction is typically initiated using ultraviolet (UV) light or a chemical radical initiator like dibenzoyl peroxide. uliege.besciencemadness.org Chlorinating agents such as chlorine gas (Cl₂) or sulfuryl chloride (SO₂Cl₂) are used. uliege.be It is crucial to perform the reaction in the absence of Lewis acids and in non-polar solvents to suppress competing electrophilic substitution on the aromatic ring and favor the desired side-chain chlorination. sciencemadness.org The resulting benzyl chloride is a key intermediate, which can then be used as the electrophile in a Williamson ether synthesis with 2-chloropropanol.
While this compound itself is unsubstituted on the aromatic ring, the principles of electrophilic aromatic substitution are critical when designing syntheses for its substituted derivatives. The position of incoming electrophiles is dictated by the directing effects of the substituents already present on the ring.
Activating Groups: Substituents like alkyl (-R), alkoxy (-OR), and hydroxyl (-OH) groups are electron-donating and direct incoming electrophiles to the ortho and para positions. They also increase the rate of reaction compared to benzene.
Deactivating Groups: Electron-withdrawing groups such as nitro (-NO₂), sulfonic acid (-SO₃H), and carbonyl groups are deactivating and direct incoming electrophiles to the meta position. Halogens are an exception, being deactivating yet ortho/para-directing.
Therefore, in synthesizing a substituted derivative of this compound, the order of reactions is critical. libretexts.org For instance, to place a substituent at the para position, one might start with a para-substituted toluene or perform the electrophilic substitution on a precursor with an ortho/para-directing group before side-chain assembly.
Optimization of Reaction Conditions and Efficiency
Maximizing the yield and purity of this compound requires careful optimization of the reaction conditions for each synthetic step.
For the Williamson ether synthesis , several factors are crucial:
Temperature: The reaction temperature must be carefully controlled. While higher temperatures can increase the reaction rate, they can also promote competing elimination (E2) reactions, especially with secondary or sterically hindered alkyl halides. byjus.commasterorganicchemistry.com Optimal temperatures for diethyl ether formation, for example, are around 130-140°C. masterorganicchemistry.com
Solvent: The choice of solvent can influence the kinetics and selectivity of the reaction. rsc.org Polar aprotic solvents like DMF or THF are often used to dissolve the ionic alkoxide nucleophile.
Reactants: To favor the SN2 pathway, it is preferable to use a primary alkyl halide (like benzyl chloride) and a primary or secondary alkoxide, rather than a secondary or tertiary alkyl halide which would favor elimination. masterorganicchemistry.comlibretexts.org
Technology: Microwave-enhanced technology has been shown to significantly reduce reaction times from hours to minutes and improve yields in Williamson ether syntheses. wikipedia.org
For side-chain chlorination , selectivity is the primary goal. Key parameters include:
Initiator: The reaction must be initiated by a source of free radicals, such as UV light or a chemical initiator (e.g., dibenzoyl peroxide), to ensure the radical mechanism proceeds. uliege.begoogle.com
Catalyst: Lewis acid catalysts must be scrupulously excluded to prevent electrophilic chlorination of the aromatic ring. sciencemadness.org
Temperature: Elevated temperatures are often required, but must be controlled to avoid byproduct formation. For example, some side-chain chlorinations are run at 110-120°C. researchgate.net
The table below summarizes key optimization parameters for a potential synthetic route.
| Synthetic Step | Variable | Optimized Condition | Rationale |
| Friedel-Crafts Alkylation | Catalyst | Anhydrous AlCl₃ or FeCl₃ | Strong Lewis acid to generate carbocation electrophile. lumenlearning.com |
| Reactant Ratio | Benzene in excess | To minimize polyalkylation. libretexts.org | |
| Side-Chain Chlorination | Initiator | UV light or radical initiator | To promote free-radical mechanism for side-chain selectivity. uliege.besciencemadness.org |
| Conditions | Anhydrous, no Lewis acids | To prevent competing ring chlorination. sciencemadness.org | |
| Williamson Ether Synthesis | Alkyl Halide | Primary (e.g., Benzyl chloride) | To minimize E2 elimination side reactions. chemistrysteps.comlibretexts.org |
| Temperature | Moderate (e.g., 50-100 °C) | To balance reaction rate and minimize side reactions. wikipedia.org | |
| Technology | Microwave irradiation | To reduce reaction time and increase yield. wikipedia.org |
Investigation of Catalyst Systems and Their Influence on Yield and Selectivity
The synthesis of ethers such as this compound is frequently achieved via the Williamson ether synthesis, a versatile and widely used method involving the reaction of an alkoxide with an alkyl halide. wikipedia.orglibretexts.org In the context of the target molecule, this could involve the reaction of sodium benzoxide with 1-chloro-2-halopropane or the reaction of a benzyl halide with sodium 2-chloropropoxide. The choice of catalyst, typically a base to deprotonate the alcohol, is crucial for the reaction's success.
Strong bases like sodium hydride (NaH) are effective for the deprotonation of alcohols, ensuring the formation of the nucleophilic alkoxide. organic-chemistry.org For more sensitive substrates or when milder conditions are required, bases such as silver oxide (Ag₂O) can be employed, which can also offer greater selectivity in diols. organic-chemistry.org In industrial applications, phase-transfer catalysts (PTCs) like quaternary ammonium salts are common. PTCs facilitate the transfer of the alkoxide from a solid or aqueous phase to the organic phase containing the alkyl halide, thereby increasing the reaction rate.
Alternatively, acid-catalyzed pathways can be utilized. For instance, the etherification of benzyl alcohol can be catalyzed by solid acid catalysts. researchgate.net Various solid acids, including zeolites and acid-treated clays (B1170129) like montmorillonite (B579905) K-10, have been shown to be effective for the etherification of benzyl alcohol with other alcohols. beilstein-journals.org The acidity and porous structure of these catalysts can significantly influence the reaction's selectivity, sometimes favoring the formation of the desired unsymmetrical ether over side products like dibenzyl ether. beilstein-journals.org Lewis acids such as copper(II) trifluoromethanesulfonate (Cu(OTf)₂) have also been demonstrated to catalyze the formation of benzyl ethers from benzyl alcohols under mild conditions. nih.gov
The following table summarizes various catalyst systems applicable to the synthesis of benzyl ethers, which can be extrapolated for the synthesis of this compound.
| Catalyst System | Reactants | Typical Yield | Advantages |
| Sodium Hydride (NaH) | Benzyl alcohol + Alkyl halide | High | Strong base, drives reaction to completion |
| Silver Oxide (Ag₂O) | Benzyl alcohol + Alkyl halide | Good to High | Milder conditions, good for sensitive substrates |
| Phase-Transfer Catalyst | Benzyl alcohol + Alkyl halide | High | Suitable for industrial scale, biphasic systems |
| Zeolite β | Benzyl alcohol + 2-Chloropropanol | Moderate to High | Heterogeneous, reusable, shape-selective |
| Cu(OTf)₂ | Benzyl alcohol + 2-Chloropropanol | Good to High | Mild conditions, Lewis acid catalysis |
Solvent Effects and Reaction Media Engineering
Polar aprotic solvents such as acetonitrile (B52724), N,N-dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are generally preferred for Williamson ether synthesis. lumenlearning.com These solvents are capable of solvating the cation of the alkoxide salt, leaving the alkoxide anion relatively free and highly nucleophilic, thus accelerating the Sₙ2 reaction. lumenlearning.com In contrast, protic solvents like water and alcohols can form hydrogen bonds with the alkoxide, reducing its nucleophilicity and slowing down the reaction. lumenlearning.com
In some cases, the alcohol reactant itself can be used as the solvent, especially when it is inexpensive and readily available. masterorganicchemistry.com However, this may lead to slower reaction rates compared to using a polar aprotic solvent. For industrial processes, the use of greener and more sustainable solvents is an area of active research. The engineering of reaction media, for instance, through the use of biphasic systems with phase-transfer catalysts, can offer advantages in terms of product separation and catalyst recycling.
The impact of the solvent on the regioselectivity of the reaction can also be significant. A study on Williamson ether synthesis demonstrated that the ratio of O-alkylation (ether formation) to C-alkylation (a side reaction) is heavily influenced by the solvent, with acetonitrile favoring O-alkylation more than methanol. researchgate.net
| Solvent | Type | Effect on Williamson Ether Synthesis |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | High reaction rates, good solubility |
| Acetonitrile | Polar Aprotic | High reaction rates, favors O-alkylation |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High reaction rates, good for less reactive halides |
| Tetrahydrofuran (THF) | Aprotic | Moderate reaction rates, common laboratory solvent |
| Benzyl Alcohol | Protic (Reactant) | Slower reaction rates, can serve as reactant and solvent |
Temperature, Pressure, and Stoichiometric Control for Process Enhancement
The optimization of reaction parameters such as temperature, pressure, and stoichiometry is essential for enhancing the yield and purity of this compound.
Temperature: The rate of ether synthesis reactions is generally increased at higher temperatures. For the Williamson ether synthesis, a typical temperature range is between 50 and 100 °C. wikipedia.org However, elevated temperatures can also promote side reactions, such as the E2 elimination of the alkyl halide, especially with secondary or tertiary halides. libretexts.org Therefore, a balance must be struck to achieve a reasonable reaction rate while minimizing the formation of byproducts. In acid-catalyzed etherifications, the temperature can also dictate the product distribution. For example, in the acid-catalyzed dehydration of primary alcohols, lower temperatures (around 110-130 °C) favor ether formation, while higher temperatures (above 150 °C) promote elimination to form alkenes. libretexts.org
Pressure: For reactions conducted in the gas phase or with volatile reactants, pressure can be a significant parameter. In the synthesis of benzyl methyl ether from benzaldehyde (B42025) dimethyl acetal (B89532) over acidic heterogeneous catalysts, the reaction is carried out in the gas phase, where pressure control is important for maintaining the desired flow and residence time. amazonaws.com For most laboratory-scale liquid-phase syntheses of benzyl ethers, the reaction is typically conducted at atmospheric pressure.
Stoichiometry: The molar ratio of the reactants can be adjusted to maximize the conversion of a more valuable starting material. In the Williamson ether synthesis, using an excess of the alkoxide can help to drive the reaction to completion. However, this can also lead to a more challenging workup to remove the excess base. Alternatively, using an excess of the alkyl halide can ensure complete consumption of the alcohol, but this may not be cost-effective if the halide is expensive. Careful control of the stoichiometry is therefore necessary for an efficient and economical process.
Kinetic Studies for Reaction Pathway Optimization
Kinetic studies provide valuable insights into the reaction mechanism and help in optimizing the reaction pathway to maximize the yield of the desired product. The Williamson ether synthesis proceeds via an Sₙ2 mechanism, and its rate is dependent on the concentration of both the alkoxide and the alkyl halide. wikipedia.org
The rate of the reaction is influenced by several factors, including the nature of the leaving group on the alkyl halide (I > Br > Cl), the steric hindrance around the reaction center, and the nucleophilicity of the alkoxide. chemistrytalk.org Kinetic modeling of the Williamson ether synthesis has shown that the choice of solvent can significantly alter the reaction network, affecting the relative rates of O-alkylation and C-alkylation. researchgate.net For instance, in methanol, proton-exchange and solvolysis play a more significant role than in acetonitrile. researchgate.net
In acid-catalyzed etherification reactions, the mechanism is more complex and can involve the formation of carbocation intermediates. Kinetic models for the acid-catalyzed etherification of glycerol (B35011) with benzyl alcohol have been developed based on an Eley-Rideal mechanism, where the reaction occurs between an adsorbed species and a molecule in the bulk phase. beilstein-journals.org Such models are crucial for reactor design and process optimization. Understanding the kinetics allows for the fine-tuning of reaction conditions to favor the desired reaction pathway and suppress the formation of unwanted byproducts.
Novel and Sustainable Synthetic Routes
In addition to classical methods, the development of novel and sustainable synthetic routes for compounds like this compound is of growing interest. These approaches aim to improve efficiency, reduce waste, and utilize more environmentally benign reagents and catalysts.
Convergent Synthesis Strategies for Enhanced Efficiency
For an unsymmetrical ether like this compound, a convergent approach would involve the synthesis of a benzyl-containing fragment and a 2-chloropropoxy-containing fragment, followed by their coupling. For example, benzyl alcohol could be one fragment and 2-chloropropanol could be the precursor to the other. The final coupling step could be a Williamson ether synthesis or a catalytically driven dehydration reaction.
Recent advancements in the synthesis of unsymmetrical ethers include catalytic reductive coupling of aldehydes and ketones with alcohols. researchgate.net A plausible convergent synthesis for this compound could involve the reductive etherification of benzaldehyde with 2-chloropropanol. This method avoids the use of stoichiometric amounts of strong bases or the pre-formation of an alkoxide. Catalytic methods for the dehydrative etherification of two different alcohols are also being explored, which could offer a more atom-economical route to unsymmetrical ethers. youtube.com
Catalytic Hydrogenolysis Approaches to Related Structures
Catalytic hydrogenolysis is a reaction in which a chemical bond is cleaved by the action of hydrogen in the presence of a catalyst. This technique can be applied to synthesize structures related to this compound or to modify the target molecule itself.
One potential application is the synthesis of the corresponding alkane, (2-propoxy)methylbenzene, through the hydrogenolysis of the C-Cl bond in this compound. The selective hydrogenolysis of C-Cl bonds is a well-studied reaction and can be achieved using catalysts such as palladium on carbon (Pd/C) or nickel-based catalysts. acs.orgorganic-chemistry.org The reaction conditions would need to be carefully controlled to avoid the cleavage of the C-O ether bonds. The selective cleavage of C-Cl bonds in the presence of other functional groups is an area of active research. researchgate.net
Conversely, the benzyl ether linkage is also susceptible to hydrogenolysis, typically using a palladium catalyst. acs.orgncsu.edu This reaction is often used as a deprotection strategy in organic synthesis, where the benzyl group is removed to liberate a free hydroxyl group. organic-chemistry.org Applying this to this compound would result in the formation of toluene and 2-chloropropanol. This demonstrates how catalytic hydrogenolysis can be used to modify the structure and produce related compounds. The selective cleavage of one bond over another (C-Cl vs. benzylic C-O) would depend on the choice of catalyst and reaction conditions.
Green Chemistry Principles in this compound Synthesis
The industrial synthesis of specialty chemicals like this compound is increasingly scrutinized through the lens of green chemistry, which aims to design chemical processes that minimize or eliminate the use and generation of hazardous substances yale.eduepa.gov. The application of these principles to the synthesis of this compound focuses on improving efficiency, reducing waste, and utilizing safer materials. The most probable and established route for synthesizing this ether is a variation of the Williamson ether synthesis, an SN2 reaction between an alkoxide and an alkyl halide masterorganicchemistry.comlibretexts.org. Greener methodologies for this synthesis target several key areas, including atom economy, choice of solvents, and the use of catalytic systems.
Improving Atom Economy and Reducing Waste
Atom economy is a core principle of green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final product yale.eduacs.org. The conventional Williamson ether synthesis, while effective, has an inherent drawback in its atom economy. The reaction typically involves a deprotonated alcohol (alkoxide) reacting with an alkyl halide.
For this compound, a plausible pathway is the reaction of sodium benzoxide with 1,2-dichloropropane. In this reaction, for every mole of the desired product formed, one mole of sodium chloride (NaCl) is generated as a stoichiometric byproduct.
Reaction: C₆H₅CH₂ONa + C₃H₆Cl₂ → C₆H₅CH₂OCH(CH₃)CH₂Cl + NaCl
While the chemical yield might be high, the generation of salt waste lowers the theoretical maximum atom economy. The calculation is as follows:
% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100
This inherent waste generation has led to the development of green metrics like the Environmental Factor (E-Factor) and Process Mass Intensity (PMI) to provide a more comprehensive view of the waste produced, including solvent losses and reaction byproducts youtube.comlibretexts.orgnih.gov. The E-Factor for fine chemical and pharmaceutical manufacturing can be notoriously high, often exceeding 25-100, meaning that for every kilogram of product, 25-100 kilograms of waste are generated acs.org. Applying greener principles aims to significantly lower this value.
Interactive Data Table: Green Metrics for Synthesis Evaluation
| Metric | Formula | Ideal Value | Relevance to this compound Synthesis |
| Atom Economy | (MW of product / Σ MW of reactants) x 100 | 100% | Highlights the inherent inefficiency of substitution reactions that produce stoichiometric byproducts like NaCl. acs.org |
| E-Factor | Total Mass of Waste / Mass of Product | 0 | Provides a practical measure of waste, including solvents and reagents, encouraging process optimization to minimize the environmental footprint. libretexts.orgnih.gov |
| Process Mass Intensity (PMI) | Total Mass Input / Mass of Product | 1 | A holistic metric used in industry to assess the overall efficiency of a process, including all materials used. researchgate.net |
Safer Solvents and Reaction Conditions
The choice of solvent is critical in SN2 reactions like the Williamson synthesis. Traditionally, polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are used because they effectively solvate the cation of the alkoxide while leaving the nucleophilic anion relatively free, thus accelerating the reaction solubilityofthings.comchemistrytalk.orgchemistrysteps.com. However, these solvents are under increasing scrutiny due to their toxicity and environmental persistence.
Green chemistry encourages the substitution of these hazardous solvents with more benign alternatives gctlc.orgacsgcipr.org. Research into greener solvents for nucleophilic substitution reactions has identified several potential replacements:
Bio-derived Solvents: Ethers like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME) are derived from renewable feedstocks and exhibit lower toxicity profiles. They are viable alternatives to traditional ethereal or chlorinated solvents acs.org.
Interactive Data Table: Comparison of Solvents for Ether Synthesis
| Solvent | Type | Traditional Use | Green Alternative Rationale |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Widely used for SN2 reactions due to high reaction rates. | High boiling point, reprotoxic, difficult to remove. |
| Toluene | Nonpolar Aromatic | Common, effective solvent. | Volatile organic compound (VOC), derived from petroleum. |
| Cyclopentyl methyl ether (CPME) | Ether | N/A | Greener alternative with a high boiling point, low peroxide formation, and greater stability in the presence of bases. nih.gov |
| 2-Methyltetrahydrofuran (2-MeTHF) | Ether | N/A | Derived from renewable sources like corncobs; a good substitute for THF. |
| Water | Polar Protic | Generally unsuitable for SN2 with alkoxides. | The ultimate green solvent; can be used with phase-transfer catalysis or surfactants to overcome immiscibility. researchgate.net |
Catalysis as a Green Tool: Phase-Transfer Catalysis (PTC)
Catalysis is a cornerstone of green chemistry because catalytic reagents are used in small amounts and can facilitate reactions multiple times, reducing the need for stoichiometric reagents that generate waste yale.eduacs.org. For the synthesis of ethers like this compound, Phase-Transfer Catalysis (PTC) is a particularly powerful green technology biomedres.uscrdeepjournal.orgacsgcipr.org.
In a PTC system, a catalyst (typically a quaternary ammonium or phosphonium (B103445) salt) transports a reactant (like the benzoxide anion) from one phase (e.g., aqueous or solid) into another phase (organic) where the other reactant (e.g., 1,2-dichloropropane) is dissolved. This overcomes the mutual insolubility of the reactants, allowing the reaction to proceed under mild conditions biomedres.uscrdeepjournal.org.
The advantages of using PTC in the synthesis of this compound include:
Elimination of Anhydrous Solvents: PTC allows the use of a two-phase system (e.g., aqueous sodium hydroxide and an organic solvent), eliminating the need for expensive and hazardous strong bases like sodium hydride (NaH) and the corresponding anhydrous solvents acsgcipr.org.
Use of Safer, Cheaper Bases: Inexpensive and less hazardous bases such as aqueous sodium hydroxide or potassium carbonate can be used instead of organometallic bases or metal hydrides.
Increased Reaction Rates and Yields: By efficiently bringing reactants together, PTC can significantly increase reaction rates, leading to shorter cycle times and improved energy efficiency.
Reduced Solvent Usage: In some cases, PTC can enable reactions to be run under highly concentrated or even solvent-free conditions, dramatically improving the process mass intensity acsgcipr.org.
A potential PTC-mediated synthesis would involve stirring benzyl alcohol in an organic solvent with an aqueous solution of sodium hydroxide and a catalytic amount of a phase-transfer agent like tetrabutylammonium (B224687) bromide, followed by the addition of 1,2-dichloropropane.
Mechanistic Investigations of 2 Chloropropoxy Methyl Benzene Reactivity
Reactions Involving the 2-Chloropropyl Group
The 2-chloropropyl moiety is a key site of reactivity in ((2-chloropropoxy)methyl)benzene. Its chemical behavior is primarily characterized by nucleophilic substitution and elimination reactions, with the potential for rearrangements.
Nucleophilic Substitution Pathways (SN1, SN2, and neighboring group participation)
Nucleophilic substitution is a fundamental reaction class for alkyl halides. Depending on the reaction conditions and the structure of the substrate, these reactions can proceed through different mechanisms. libretexts.org
SN2 Mechanism: For primary and secondary alkyl halides like the 2-chloropropyl group, the SN2 mechanism is a common pathway. libretexts.orgyoutube.com This is a one-step process where a nucleophile attacks the carbon atom bearing the leaving group (in this case, chlorine) from the backside, leading to an inversion of stereochemistry. The rate of an SN2 reaction is dependent on the concentration of both the substrate and the nucleophile. bits-pilani.ac.in For this compound, a strong nucleophile would favor this pathway, attacking the secondary carbon of the propyl chain.
SN1 Mechanism: The SN1 mechanism involves a two-step process where the leaving group departs first, forming a carbocation intermediate, which is then attacked by the nucleophile. docsity.com Ethers with a tertiary, benzylic, or allylic group are prone to cleaving via an SN1 or E1 mechanism due to their ability to form stable carbocation intermediates. libretexts.org While the 2-chloropropyl group itself is secondary, the proximity of the benzyloxy group could potentially influence the stability of a carbocation at the C2 position through field effects or neighboring group participation.
Neighboring Group Participation: The ether oxygen in the this compound molecule can potentially act as an internal nucleophile, leading to neighboring group participation. This would involve the formation of a cyclic oxonium ion intermediate, which is then opened by an external nucleophile. This pathway often results in retention of stereochemistry at the reaction center.
Elimination Reactions (E1, E2, and E1cB mechanisms)
Elimination reactions are another significant pathway for alkyl halides, leading to the formation of alkenes. aakash.ac.in
E2 Mechanism: The E2 mechanism is a concerted, one-step process where a base removes a proton from a carbon adjacent to the one bearing the leaving group, while the leaving group departs simultaneously. saskoer.ca This reaction requires an anti-periplanar arrangement of the proton and the leaving group. libretexts.org For this compound, a strong, sterically hindered base would favor the E2 pathway. The regioselectivity of the elimination is governed by Zaitsev's rule, which predicts the formation of the more substituted (and thus more stable) alkene as the major product. masterorganicchemistry.com However, the use of a bulky base can lead to the formation of the less substituted alkene (Hofmann product). bits-pilani.ac.in
E1 Mechanism: The E1 mechanism proceeds in two steps, starting with the formation of a carbocation intermediate, which is the rate-determining step. bits-pilani.ac.in This is followed by the removal of a proton by a base to form the double bond. E1 reactions often compete with SN1 reactions and are favored by high temperatures. bits-pilani.ac.in
E1cB Mechanism: The E1cB (Elimination, Unimolecular, conjugate Base) mechanism occurs when the proton is particularly acidic and the leaving group is poor. It involves the formation of a carbanion intermediate, which then expels the leaving group. This pathway is less common for simple alkyl halides but can be relevant under specific basic conditions.
Rearrangement Processes of the Halogenated Propyl Chain
Carbocation intermediates, such as those potentially formed in SN1 and E1 reactions of the 2-chloropropyl group, are susceptible to rearrangements to form more stable carbocations. In the case of a secondary carbocation formed at the C2 position of the propyl chain, a hydride shift from an adjacent carbon could occur, although in this specific structure, it would not lead to a more stable carbocation. Phenyl group migration from the benzyl (B1604629) portion is also a theoretical possibility, leading to a more complex rearranged product.
Reactivity and Cleavage of the Benzyl Ether Linkage
The benzyl ether linkage in this compound provides another reactive site. Benzyl ethers are widely used as protecting groups in organic synthesis because they are stable under many conditions but can be selectively cleaved. semanticscholar.orgorganic-chemistry.org
Acid-Catalyzed Ether Cleavage Mechanisms
Ethers can be cleaved by strong acids like HBr and HI. libretexts.orgmasterorganicchemistry.com The reaction is initiated by the protonation of the ether oxygen, making the attached alkyl groups susceptible to nucleophilic attack. masterorganicchemistry.com
SN1 vs. SN2 Cleavage: The mechanism of cleavage depends on the nature of the groups attached to the ether oxygen. libretexts.orgmasterorganicchemistry.com Given the presence of a benzylic group, cleavage is likely to proceed via an SN1-type mechanism. reddit.com The protonated ether can dissociate to form a stable benzyl carbocation and 2-chloropropanol. The carbocation is then attacked by the halide nucleophile.
Metal-Mediated and Reductive Cleavage Strategies
Various metal-based methods are available for the cleavage of benzyl ethers, offering alternatives to acidic conditions. acsgcipr.org
Catalytic Hydrogenolysis: A common method for deprotecting benzyl ethers is through catalytic hydrogenolysis. youtube.comacs.org This reaction typically employs a palladium catalyst on carbon (Pd/C) and hydrogen gas. youtube.com The reaction proceeds by the cleavage of the C-O bond, yielding toluene (B28343) and the corresponding alcohol (2-chloropropanol in this case). youtube.com
Dissolving Metal Reduction: Reductive cleavage can also be achieved using sodium in liquid ammonia (B1221849) (a Birch-type reduction). However, this method may also reduce the aromatic ring if not carefully controlled. semanticscholar.org
Lewis Acid-Mediated Cleavage: Lewis acids such as boron trichloride (B1173362) (BCl3) can effectively cleave benzyl ethers under mild conditions. organic-chemistry.org This method often shows good selectivity and tolerance for other functional groups. organic-chemistry.org
Oxidative Cleavage: Oxidative methods can also be employed. For instance, 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) can be used for the oxidative cleavage of benzyl ethers, particularly p-methoxybenzyl (PMB) ethers. organic-chemistry.orgnih.gov Visible-light-mediated photoredox catalysis with DDQ has also been developed for this purpose. nih.gov
Table of Reaction Outcomes:
| Reagent/Condition | Reactive Site | Primary Mechanism | Major Products |
| Strong Nucleophile (e.g., NaI) | 2-Chloropropyl | SN2 | ((2-Iodopropoxy)methyl)benzene, NaCl |
| Strong, Bulky Base (e.g., t-BuOK) | 2-Chloropropyl | E2 | (Allenyloxymethyl)benzene, KCl, t-BuOH |
| Strong Acid (e.g., HBr) | Benzyl Ether | SN1-like | Benzyl bromide, 2-Chloropropanol |
| H2, Pd/C | Benzyl Ether | Hydrogenolysis | Toluene, 2-Chloropropanol |
| BCl3 | Benzyl Ether | Lewis Acid Cleavage | Benzyl chloride, 2-Chloropropoxyboron dichloride |
Stability Profiling under Various Chemical Conditions
The stability of this compound is intrinsically linked to the chemical resilience of its core structure, a benzyl ether. Benzyl ethers are recognized for their considerable stability across a wide array of chemical environments, rendering them valuable as protecting groups in complex organic syntheses. acs.org They are generally resistant to cleavage under many conditions, which allows for selective reactions at other parts of a molecule. acs.org
However, the stability of benzyl ethers is not absolute. Their cleavage can be induced under specific and often harsh conditions. Traditional methods for deprotection include catalytic hydrogenolysis and Birch reduction. acs.org These processes, while effective, can be aggressive and may not be compatible with sensitive functional groups within the molecule. acs.org For instance, catalytic hydrogenolysis involves the use of hydrogen gas and a metal catalyst, such as palladium on carbon, which can also reduce other functional groups like alkenes or alkynes. organic-chemistry.org
Strong acids can also facilitate the cleavage of benzyl ethers, although this method is limited to substrates that are not sensitive to acidic conditions. organic-chemistry.org Oxidative methods provide another route to debenzylation. For example, oxidation of the benzyl group to a benzoate (B1203000) ester allows for subsequent removal by hydrolysis under basic conditions. organic-chemistry.org
Recent advancements have introduced milder and more selective methods for benzyl ether cleavage. Visible-light-mediated debenzylation using a photooxidant like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) has emerged as a powerful technique. acs.org This photooxidative method can be performed under stoichiometric or catalytic conditions and is compatible with various functional groups, including azides, alkenes, and alkynes. acs.org The use of photoremovable protecting groups, such as the 2-nitrobenzyl group, also highlights the potential for light-induced cleavage under specific circumstances. organic-chemistry.org
The stability of this compound will also be influenced by the presence of the chloroalkyl chain. The chlorine atom introduces a potential site for nucleophilic substitution or elimination reactions, the rates of which would be dependent on the specific reaction conditions (e.g., nucleophile strength, solvent, temperature).
Aromatic Ring Reactivity and Substituent Effects
The reactivity of the benzene (B151609) ring in this compound is significantly influenced by the (2-chloropropoxy)methyl substituent. This substituent is a type of alkoxy group attached to the ring via a methylene (B1212753) bridge.
Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene and its derivatives, involving the replacement of a hydrogen atom on the aromatic ring with an electrophile. libretexts.orgmasterorganicchemistry.commsu.edu The rate and regioselectivity of these reactions are dictated by the nature of the substituents already present on the ring. msu.eduwikipedia.org
The (2-chloropropoxy)methyl group on this compound is an activating group. shaalaa.comorganicchemistrytutor.com The oxygen atom of the ether linkage possesses lone pairs of electrons that can be donated into the benzene ring through resonance (+M effect). shaalaa.comyoutube.com This electron donation increases the electron density of the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles compared to unsubstituted benzene. msu.eduwikipedia.orgshaalaa.com
Common electrophilic aromatic substitution reactions include:
Halogenation: Introduction of a halogen (e.g., Cl, Br) to the ring, typically requiring a Lewis acid catalyst like FeCl₃ or AlCl₃. chemguide.co.uk
Nitration: Introduction of a nitro group (-NO₂) using a mixture of concentrated nitric acid and sulfuric acid. masterorganicchemistry.comyoutube.com
Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid. masterorganicchemistry.com
Friedel-Crafts Alkylation: Introduction of an alkyl group using an alkyl halide and a Lewis acid catalyst. masterorganicchemistry.comchemguide.co.uk
Friedel-Crafts Acylation: Introduction of an acyl group using an acyl halide or anhydride (B1165640) and a Lewis acid catalyst. masterorganicchemistry.comchemguide.co.uk
The increased reactivity of the benzene ring due to the activating alkoxy group means that reactions can often proceed under milder conditions than those required for benzene itself. For example, the nitration of methylbenzene (toluene), which also has an activating methyl group, occurs at a lower temperature than the nitration of benzene. youtube.com
The carbon atom directly attached to the benzene ring is known as the benzylic position. chemistry.coach This position is particularly susceptible to free radical reactions due to the resonance stabilization of the resulting benzylic radical. chemistry.coachlibretexts.org The unpaired electron of the benzylic radical can be delocalized into the π-electron system of the aromatic ring, which significantly increases its stability. libretexts.org
A common free radical reaction at the benzylic position is halogenation, often using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide or light. libretexts.orgresearchgate.net This reaction is highly selective for the benzylic position. libretexts.org Similarly, reaction with chlorine in the presence of UV light can lead to substitution at the benzylic carbon. libretexts.orgchemguide.co.uk
Oxidation is another important reaction that occurs at the benzylic position. libretexts.orglibretexts.org Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can oxidize an alkyl group at the benzylic position to a carboxylic acid, provided there is at least one benzylic hydrogen present. libretexts.orglibretexts.org
The general mechanism for free radical substitution at the benzylic position involves three main stages:
Initiation: The reaction is initiated by the formation of a halogen radical, typically through the homolytic cleavage of a halogen molecule by heat or UV light. libretexts.orgyoutube.com
Propagation: The halogen radical abstracts a hydrogen atom from the benzylic position, forming a resonance-stabilized benzylic radical. This benzylic radical then reacts with a halogen molecule to form the product and a new halogen radical, which continues the chain reaction. chemistry.coachyoutube.com
Termination: The chain reaction is terminated by the combination of any two radicals. libretexts.org
The (2-chloropropoxy)methyl substituent on this compound acts as an ortho-, para-director in electrophilic aromatic substitution reactions. shaalaa.comdoubtnut.comyoutube.com The resonance effect of the alkoxy group, which involves the donation of a lone pair of electrons from the oxygen atom to the benzene ring, increases the electron density at the ortho and para positions specifically. shaalaa.comorganicchemistrytutor.comyoutube.com
This increased electron density at the ortho and para positions makes them more attractive to incoming electrophiles. organicchemistrytutor.comyoutube.com Consequently, the major products of electrophilic aromatic substitution on this compound will be the ortho- and para-substituted isomers. youtube.comlibretexts.org While both ortho and para products are formed, the para product is often favored due to reduced steric hindrance compared to the ortho position. youtube.com
The stability of the intermediate carbocation (the sigma complex or Wheland intermediate) formed during the reaction also plays a crucial role. libretexts.orgmsu.edu For ortho and para attack, the positive charge in one of the resonance structures of the intermediate is located on the carbon atom bearing the substituent. This allows the oxygen atom of the alkoxy group to further stabilize the positive charge through resonance, providing an additional resonance structure that is not possible for meta attack. youtube.com This greater stabilization of the ortho and para intermediates leads to a lower activation energy for their formation, making these pathways more favorable. youtube.com
Identification and Characterization of Reaction Intermediates and Transition States
The direct observation and characterization of transient species like reaction intermediates and transition states are crucial for a deep understanding of reaction mechanisms. Various spectroscopic techniques can be employed to probe these short-lived species.
In the context of reactions involving this compound, spectroscopic methods can be used to identify key intermediates. For instance, in electrophilic aromatic substitution reactions, the formation of the sigma complex (arenium ion) is a critical step. While these intermediates are typically highly reactive and short-lived, their existence can be inferred from kinetic studies and in some cases, they can be observed directly under specific conditions, such as in superacid media at low temperatures.
For free radical reactions at the benzylic position, electron paramagnetic resonance (EPR) spectroscopy is a powerful tool for detecting and characterizing the benzylic radical intermediate. The resonance stabilization of the benzylic radical makes it more persistent than many other alkyl radicals, potentially allowing for its detection by EPR.
Modern analytical techniques such as mass spectrometry can also provide evidence for the formation of intermediates. frontiersin.org For example, electrospray ionization mass spectrometry (ESI-MS) can be used to detect and characterize charged intermediates in solution.
In situ spectroscopic techniques, such as in situ Fourier-transform infrared (FTIR) and Raman spectroscopy, can monitor the progress of a reaction in real-time, providing information about the disappearance of reactants, the appearance of products, and potentially the transient formation of intermediates. acs.org For example, changes in the vibrational modes of the benzene ring or the C-O-C ether linkage could be monitored to follow the course of a reaction.
Computational chemistry provides a complementary approach to experimental spectroscopy. Quantum chemical calculations can be used to model the structures and energies of reactants, products, intermediates, and transition states, providing insights into the reaction mechanism that may be difficult to obtain experimentally. acs.org
Computational Elucidation of Reaction Coordinates
The reactivity of this compound is multifaceted, with several potential pathways for chemical transformation. Computational chemistry provides a powerful lens through which to explore these reaction coordinates, offering insights into the energetics and geometries of transition states and intermediates that are often difficult to probe experimentally. Theoretical studies, primarily employing Density Functional Theory (DFT), are instrumental in mapping out the potential energy surfaces for reactions such as nucleophilic substitution, elimination, and ether cleavage.
The primary reactive sites in this compound are the benzylic carbon, the carbon bearing the chlorine atom, and the ether oxygen. The interplay between these sites dictates the dominant reaction pathways under various conditions. Computational models can predict the activation energies associated with each pathway, thereby elucidating the kinetic and thermodynamic favorability of different reactions.
One of the key reaction pathways for ethers is acid-catalyzed cleavage. masterorganicchemistry.comlibretexts.org For this compound, this would involve the protonation of the ether oxygen, followed by nucleophilic attack. The mechanism of this cleavage, whether S(_N)1 or S(_N)2, is highly dependent on the stability of the intermediates formed. masterorganicchemistry.comlibretexts.org Computational studies on analogous benzylic ethers suggest that the formation of a stable benzylic carbocation could favor an S(_N)1 pathway. libretexts.org In this scenario, the rate-determining step would be the dissociation of the protonated ether to form a benzylic cation and 2-chloropropanol.
Alternatively, an S(_N)2 mechanism would involve the direct attack of a nucleophile on the benzylic carbon, leading to the displacement of the 2-chloropropoxy group. DFT calculations can be employed to determine the transition state energies for both the S(_N)1 and S(_N)2 pathways. The relative energies of these transition states would determine the operative mechanism.
Another significant area of reactivity is centered on the chloropropyl chain. The chlorine atom is a good leaving group, making the C-Cl bond susceptible to nucleophilic substitution and elimination reactions. Computational analysis can model the reaction coordinates for these processes. For instance, the reaction with a nucleophile could proceed via an S(_N)2 mechanism at the carbon bearing the chlorine atom. The transition state for this reaction would involve the simultaneous formation of the new bond with the nucleophile and the breaking of the C-Cl bond.
The presence of the benzyloxy group can also influence the reactivity of the chloropropyl chain. Computational models can assess the extent of electronic effects, such as inductive and steric hindrance, on the activation barrier of these reactions.
Furthermore, computational methods have been used to investigate the reactivity of various nucleophiles in benzylation reactions, which are analogous to reactions involving the benzylic position of this compound. niscpr.res.in Studies using methods like the Austin Model 1 (AM1) have correlated the reactivity of nucleophiles with their heat of formation ((\Delta H_f)) and the energies of their frontier molecular orbitals (HOMO and LUMO). niscpr.res.in Such computational approaches can be applied to predict the reactivity of this compound with a range of nucleophiles.
Hypothetical data derived from computational studies on analogous systems can be used to illustrate the expected energetic profiles for the competing S(_N)1 and S(_N)2 ether cleavage pathways.
Interactive Data Table: Calculated Activation Energies for Ether Cleavage Pathways
Note: The following data is illustrative and based on computational studies of analogous benzylic ether systems. It serves to demonstrate the type of information that can be obtained from computational elucidation of reaction coordinates.
| Reaction Pathway | Rate-Determining Step | Calculated Activation Energy (kcal/mol) | Predicted Favorability |
|---|---|---|---|
| SN1 Cleavage | Formation of Benzylic Carbocation | 25.3 | Favored with stable carbocation |
| SN2 Cleavage | Nucleophilic attack at benzylic carbon | 32.1 | Less favored due to steric hindrance |
Similarly, the reactivity of the chloropropyl group can be computationally explored. The table below presents hypothetical activation energies for substitution and elimination reactions at the C2 position of the propyl chain.
Interactive Data Table: Calculated Activation Energies for Reactions of the Chloropropyl Group
Note: This data is hypothetical and intended to illustrate the computational analysis of competing reaction pathways for the alkyl halide moiety.
| Reaction Type | Attacking Species | Calculated Activation Energy (kcal/mol) | Primary Product Type |
|---|---|---|---|
| SN2 Substitution | Strong Nucleophile (e.g., CN-) | 22.5 | Nitrile |
| E2 Elimination | Strong, hindered base (e.g., t-BuO-) | 20.8 | Alkene |
Lack of Publicly Available Research Data for this compound
Following a comprehensive search of scholarly articles, chemical databases, and scientific literature, it has been determined that there is a significant lack of publicly available research data specifically focused on the theoretical and computational investigations of the chemical compound this compound.
Despite a thorough search for information pertaining to the quantum chemical calculations, electronic structure analysis, molecular orbital theory, charge distribution, and computational elucidation of reaction mechanisms for this specific molecule, no dedicated studies or detailed research findings were identified in the public domain.
The requested in-depth analysis, including:
Quantum Chemical Calculations for Molecular Properties:
Electronic Structure Analysis and Reactivity Descriptors
Molecular Orbital Theory and Frontier Orbital Interactions
Charge Distribution and Electrostatic Potential Mapping
Computational Elucidation of Reaction Mechanisms:
Mapping of Potential Energy Surfaces for Key Transformations
Characterization of Transition States and Activation Barriers
Therefore, the generation of a detailed and scientifically accurate article adhering to the user's specific outline is not feasible at this time. The creation of such an article would require original research and computational analysis to be performed, which is beyond the scope of this service.
Theoretical and Computational Investigations of 2 Chloropropoxy Methyl Benzene
Computational Elucidation of Reaction Mechanisms
Calculation of Rate Constants and Branching Ratios (e.g., RRKM/Master Equation Simulations)
The study of the reaction kinetics of ((2-Chloropropoxy)methyl)benzene, particularly in unimolecular decomposition pathways, can be effectively carried out using statistical theories like Rice-Ramsperger-Kassel-Marcus (RRKM) theory coupled with master equation simulations. univ-reims.fruleth.caresearchgate.net These computational methods are essential for predicting pressure- and temperature-dependent rate constants, which are crucial for understanding the compound's stability and reactivity under various conditions.
RRKM theory is applied to calculate the microcanonical rate constant, k(E), for a given reaction as a function of energy. univ-reims.fr The theory assumes that energy is rapidly redistributed among all vibrational modes of the molecule before reaction. For a unimolecular reaction of an energized molecule A* to form products, the RRKM expression is:
k(E) = G‡(E - E₀) / [h * N(E)]
Where G‡(E - E₀) is the sum of states of the transition state with excess energy (E - E₀), N(E) is the density of states of the reactant molecule at energy E, h is Planck's constant, and E₀ is the critical energy for the reaction.
Master equation simulations are then used to model the effects of collisions on the reacting molecule. arxiv.orgarxiv.orgnih.gov In a real-world system, molecules are activated by collisions with a bath gas and can also be deactivated by subsequent collisions. The master equation provides a mathematical framework to describe the time evolution of the population of molecules at different energy levels. nih.govyoutube.com By solving the master equation, one can obtain the pressure-dependent rate constants that show the "fall-off" behavior characteristic of unimolecular reactions. arxiv.org
For this compound, potential unimolecular reaction channels could include the cleavage of the C-O ether bond, the C-Cl bond, or other fragmentation pathways. Each of these channels would have a specific transition state and critical energy that would be determined using quantum chemical calculations (e.g., Density Functional Theory). The master equation would then be used to determine the branching ratios, which are the fractions of reactants that proceed through each competing reaction channel. nih.gov
Below is a hypothetical data table illustrating the kind of results that would be obtained from an RRKM/Master Equation study on the unimolecular decomposition of this compound at a given temperature.
| Reaction Channel | Critical Energy (E₀) (kJ/mol) | Pre-exponential Factor (A) (s⁻¹) | Calculated Rate Constant (k) at 1 atm (s⁻¹) | Branching Ratio (%) |
| C-O Bond Fission | 250 | 1.5 x 10¹⁴ | 3.2 x 10⁻⁵ | 65 |
| C-Cl Bond Fission | 280 | 2.0 x 10¹³ | 1.7 x 10⁻⁵ | 35 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Consideration of Anharmonic Effects in Kinetic Studies
Standard kinetic models, including RRKM theory, often rely on the harmonic oscillator approximation for vibrational frequencies. univ-reims.fr However, for more accurate predictions of rate constants, especially at higher temperatures, it is important to consider anharmonic effects. Anharmonicity refers to the deviation of a molecule's potential energy surface from a perfect parabolic shape.
The inclusion of anharmonicity corrects the calculated vibrational frequencies and densities of states, which are key inputs for RRKM calculations. univ-reims.fr Neglecting anharmonicity can lead to significant errors in the predicted rate constants. For a molecule like this compound, which possesses several low-frequency torsional modes (e.g., rotation around the C-O and C-C bonds), anharmonic effects are expected to be particularly significant.
Computational methods are available to account for anharmonicity, such as by applying a scaling factor to the harmonic frequencies or by using more advanced quantum chemical calculations that directly compute anharmonic vibrational frequencies. These corrections can then be incorporated into the RRKM/Master Equation framework to yield more reliable kinetic data.
The following table demonstrates how anharmonic corrections might influence the calculated rate constants for a specific reaction channel of this compound.
| Kinetic Model | Calculated Rate Constant (k) (s⁻¹) | Deviation from Experimental Value (%) |
| Harmonic Oscillator | 2.5 x 10⁻⁵ | -21.9 |
| Anharmonic Correction | 3.1 x 10⁻⁵ | -2.1 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a powerful tool to investigate the dynamic behavior of this compound at the atomic level. nih.govnih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectory of each atom over time, offering insights into conformational changes and interactions with the environment.
Conformational Landscape Analysis
This compound is a flexible molecule with several rotatable bonds. This flexibility gives rise to a complex conformational landscape, with numerous possible spatial arrangements of its atoms. MD simulations can be used to explore this landscape and identify the most stable and populated conformations. nih.gov
A hypothetical table summarizing the results of a conformational analysis of this compound is presented below.
| Dihedral Angle | Most Probable Angle (degrees) | Energy Barrier to Rotation (kJ/mol) |
| C-O-C-C | 180 (anti) | 12 |
| O-C-C-Cl | 60 (gauche) | 8 |
| Ph-CH₂-O-C | 175 (anti) | 15 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Solvent Effects on Molecular Behavior and Reactivity
The behavior of this compound can be significantly influenced by the surrounding solvent. nih.gov MD simulations are well-suited to study these solvent effects by explicitly including solvent molecules in the simulation box. This allows for the investigation of solute-solvent interactions, such as hydrogen bonding and van der Waals forces.
By performing MD simulations in different solvents, it is possible to understand how the solvent affects the conformational equilibrium, the dynamics of molecular motion, and the accessibility of reactive sites. For example, a polar solvent might stabilize a more polar conformation of the molecule, which could in turn affect its reaction rates. The explicit consideration of solvent molecules provides a more realistic model of the chemical environment and leads to more accurate predictions of the molecule's behavior in solution. nih.gov
Structure-Reactivity Relationship Studies
Development of Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) for Derivatives
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to correlate the chemical structure of a series of compounds with their biological activity or physical properties, respectively. nih.govnih.govnih.gov For derivatives of this compound, QSAR/QSPR studies can be instrumental in predicting the properties of new, unsynthesized compounds, thereby guiding the design of molecules with desired characteristics.
The development of a QSAR/QSPR model involves several steps. First, a dataset of compounds with known activities or properties is compiled. Then, a set of molecular descriptors is calculated for each compound. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP). Finally, a mathematical equation is derived that relates the descriptors to the observed activity or property using statistical methods like multiple linear regression or machine learning algorithms. nih.gov
For derivatives of this compound, a QSAR study might aim to predict their potential as, for instance, antimicrobial agents. The model would identify the key structural features that contribute to this activity, such as the nature and position of substituents on the benzene (B151609) ring.
A hypothetical QSAR model for the antimicrobial activity of this compound derivatives is shown below.
log(1/IC₅₀) = 0.5 * logP - 0.2 * MW + 1.2 * (Σσ) + 2.5
Where:
IC₅₀ is the half-maximal inhibitory concentration.
logP is the octanol-water partition coefficient.
MW is the molecular weight.
Σσ is the sum of Hammett electronic parameters of the substituents.
This equation suggests that higher lipophilicity and electron-withdrawing substituents would enhance the antimicrobial activity, while increased molecular weight would be detrimental. Such models can be used to prioritize the synthesis of the most promising candidates.
Predictive Models for Reactivity Patterns Based on Steric and Electronic Factors
The reactivity of this compound in reactions such as electrophilic aromatic substitution is governed by the interplay of electronic and steric effects of its substituents. The benzene ring is substituted with a benzyloxy group (-OCH₂-phenyl) and a 2-chloropropoxy group. However, the provided name this compound indicates a benzyl (B1604629) group attached to a 2-chloropropoxy moiety, meaning the benzene ring has a -CH₂O(CH₂)CHClCH₃ substituent. The following analysis is based on this interpretation.
The substituent, a (2-chloropropoxy)methyl group, influences the benzene ring primarily through inductive and resonance effects. The ether oxygen atom possesses lone pairs of electrons that can be donated to the benzene ring through resonance, which is a powerful activating effect. This electron donation increases the electron density of the aromatic ring, making it more susceptible to attack by electrophiles. libretexts.orgmsu.edu This resonance effect preferentially increases the electron density at the ortho and para positions.
The 2-chloropropyl portion of the substituent primarily exerts its influence through steric hindrance and weak inductive effects. The bulky nature of this group can sterically hinder the approach of an electrophile to the ortho positions, potentially favoring substitution at the less hindered para position. The chlorine atom is electronegative and will have an electron-withdrawing inductive effect, which might slightly modulate the electronic nature of the ether oxygen, but its effect on the aromatic ring's reactivity is likely to be minor compared to the direct resonance donation from the oxygen.
Predictive models for the regioselectivity of electrophilic aromatic substitution on this compound would, therefore, anticipate the formation of ortho and para substituted products, with the para isomer likely being favored due to reduced steric hindrance. nih.gov
Table 1: Predicted Effects of the (2-Chloropropoxy)methyl Substituent on Electrophilic Aromatic Substitution
| Effect | Influence on Reactivity | Directing Effect |
| Electronic (Resonance) | Activating (due to oxygen lone pair donation) | Ortho, Para |
| Electronic (Inductive) | Deactivating (due to oxygen electronegativity) | Ortho, Para |
| Overall Electronic Effect | Activating | Ortho, Para |
| Steric | Hindrance at ortho positions | Favors Para |
Molecular Docking and Interaction Studies (if applicable for general ligand design)
While no specific molecular docking studies involving this compound have been reported, its structural features allow for hypothetical modeling of its interactions within a protein binding site. Such in silico methods are crucial in modern drug discovery and materials science for predicting the binding affinity and mode of interaction of a ligand with a target. nih.govopenmedicinalchemistryjournal.com
Investigation of Binding Interactions with Model Systems
In a hypothetical protein active site, this compound could engage in several types of non-covalent interactions:
π-π Stacking: The benzene ring is a key feature for establishing π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan. These interactions are fundamental for the recognition of aromatic ligands by proteins.
Hydrophobic Interactions: The propyl chain and the benzyl methylene (B1212753) group are hydrophobic and would favorably interact with nonpolar residues like leucine, isoleucine, and valine within a hydrophobic pocket of a protein.
Hydrogen Bonding: The ether oxygen atom can act as a hydrogen bond acceptor, forming hydrogen bonds with suitable donor groups in the protein, such as the hydroxyl groups of serine, threonine, or tyrosine, or the amide protons of the peptide backbone.
Prediction of Ligand-Target Recognition Principles
Based on the potential interactions described above, the recognition of this compound by a model protein target would likely be driven by a combination of hydrophobic interactions and more specific π-π stacking and hydrogen/halogen bonding. The relative orientation and conformation of the molecule within the binding site would be crucial for maximizing these favorable contacts.
Computational docking simulations with model proteins could provide quantitative estimates of the binding free energy and identify the most probable binding poses. mdpi.comresearchgate.net These studies would help in understanding the key structural motifs of this compound responsible for binding and could guide the design of new ligands with improved affinity and selectivity. For instance, modifying the substitution pattern on the benzene ring or altering the length and substitution of the alkyl chain could modulate the binding properties.
Table 2: Potential Molecular Interactions of this compound in a Model Protein Binding Site
| Molecular Feature of Ligand | Potential Interacting Partner in Protein | Type of Interaction |
| Benzene Ring | Aromatic Amino Acids (Phe, Tyr, Trp) | π-π Stacking |
| Benzyl Methylene and Propyl Chain | Nonpolar Amino Acids (Leu, Val, Ile) | Hydrophobic Interaction |
| Ether Oxygen | Hydrogen Bond Donors (Ser, Thr, Tyr, Backbone NH) | Hydrogen Bond |
| Chlorine Atom | Nucleophilic Atoms (e.g., Carbonyl Oxygen) | Halogen Bond |
Advanced Analytical Techniques for the Characterization and Purity Assessment of 2 Chloropropoxy Methyl Benzene
The definitive identification and purity verification of ((2-Chloropropoxy)methyl)benzene, a distinct chemical entity, relies on a suite of advanced analytical techniques. These methods provide detailed information about the molecule's structure, functional groups, and the presence of any impurities. While specific experimental data for this compound is not widely published, its structural characteristics allow for a detailed prediction of its spectral and chromatographic behavior based on established principles and data from analogous compounds.
Future Research Directions and Emerging Trends
Development of Stereoselective Synthetic Pathways to Chiral ((2-Chloropropoxy)methyl)benzene Derivatives
The presence of a stereocenter in this compound offers the opportunity to develop chiral derivatives for applications in areas such as asymmetric catalysis and the synthesis of enantiomerically pure pharmaceuticals. Future research will likely focus on the development of efficient and highly stereoselective synthetic routes to access these chiral building blocks.
One promising approach is the use of asymmetric hydrogenation of a suitable prochiral precursor, such as (2-chloro-1-propenyl)(phenyl)methanone, using chiral metal catalysts. For instance, rhodium or ruthenium complexes with chiral phosphine (B1218219) ligands have been successfully employed in the asymmetric hydrogenation of various substrates. nih.gov A hypothetical screening of catalysts for this transformation is presented in Table 1.
Table 1: Hypothetical Screening of Chiral Catalysts for the Asymmetric Hydrogenation to (S)-((2-Chloropropoxy)methyl)benzene
| Entry | Catalyst | Ligand | Solvent | Temperature (°C) | Enantiomeric Excess (ee, %) |
| 1 | [Rh(COD)₂]BF₄ | (R)-BINAP | Toluene (B28343) | 25 | 85 |
| 2 | [Rh(COD)₂]BF₄ | (R,R)-Me-DuPhos | Methanol | 25 | 92 |
| 3 | RuCl₂[(R)-BINAP] | (R)-BINAP | Ethanol | 50 | 88 |
| 4 | [Ir(COD)Cl]₂ | (R)-SEGPHOS | Dichloromethane | 25 | 95 |
Another avenue of exploration is the kinetic resolution of racemic this compound. This could be achieved through enzymatic catalysis, where a lipase (B570770) or esterase selectively reacts with one enantiomer, allowing for the separation of the unreacted enantiomer with high optical purity.
Exploration of this compound in Photoredox and Electroorganic Transformations
Recent advances in photoredox and electroorganic chemistry have opened up new possibilities for the activation and functionalization of organic molecules under mild conditions. nih.govresearchgate.net The chloro- and benzyloxy- moieties in this compound make it an interesting substrate for such transformations.
Future research could investigate the use of photoredox catalysts, such as ruthenium or iridium complexes, to generate a radical at the C-Cl bond. beilstein-journals.org This radical intermediate could then participate in a variety of carbon-carbon or carbon-heteroatom bond-forming reactions, providing access to a diverse range of derivatives. For example, in the presence of a suitable alkene and a photoredox catalyst, a Giese-type addition could be achieved.
Electroorganic synthesis offers a complementary approach. Anodic oxidation could potentially lead to the formation of a carbocation at the benzylic position, which could then be trapped by various nucleophiles. Conversely, cathodic reduction could be used to cleave the C-Cl bond, generating a carbanion that can react with electrophiles.
Integration of Automation and High-Throughput Experimentation in Synthetic Studies
To accelerate the discovery and optimization of reactions involving this compound, the integration of automation and high-throughput experimentation (HTE) will be crucial. nih.govnih.gov HTE allows for the rapid screening of a large number of reaction parameters, such as catalysts, ligands, solvents, and temperatures, in a parallel fashion. nih.gov
For instance, in the development of a Suzuki cross-coupling reaction to replace the chlorine atom with an aryl group, HTE could be used to quickly identify the optimal palladium catalyst and reaction conditions. A representative HTE plate setup for such a screening is shown in Table 2.
Table 2: Representative High-Throughput Experimentation Plate Layout for a Suzuki Coupling Reaction
| Catalyst A | Catalyst B | Catalyst C | Catalyst D | |
| Base 1 | Solvent 1 | Solvent 1 | Solvent 1 | Solvent 1 |
| Base 1 | Solvent 2 | Solvent 2 | Solvent 2 | Solvent 2 |
| Base 2 | Solvent 1 | Solvent 1 | Solvent 1 | Solvent 1 |
| Base 2 | Solvent 2 | Solvent 2 | Solvent 2 | Solvent 2 |
This approach not only saves time and resources but also generates large datasets that can be used for further analysis and modeling. nih.gov
Application of Machine Learning and Artificial Intelligence for Reaction Prediction and Optimization
Investigation of this compound in Supramolecular Chemistry
The structural features of this compound also make it an interesting candidate for studies in supramolecular chemistry. The aromatic ring can participate in π-π stacking and cation-π interactions, while the ether oxygen and chlorine atom can act as hydrogen bond acceptors.
Future research could explore the use of this compound and its derivatives as guests in host-guest systems. For example, its ability to bind to cyclodextrins, calixarenes, or other macrocyclic hosts could be investigated. Such studies could lead to the development of new materials with interesting properties, such as molecular sensors or drug delivery systems. The flexible propoxy chain could also allow for the design of molecular switches or machines, where the conformation of the molecule can be controlled by external stimuli.
Q & A
Q. What are the optimal synthetic routes for ((2-Chloropropoxy)methyl)benzene in academic settings?
- Methodological Answer : A robust approach involves nucleophilic substitution (SN2) between benzyl alcohol derivatives and 2-chloropropyl bromide. Optimize reaction conditions using anhydrous DMF as the solvent and potassium carbonate (K₂CO₃) as a base under reflux (80–100°C, 12–24 hours). Post-reaction, purify via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Yield improvements can be achieved by controlling stoichiometry (1:1.2 molar ratio of benzyl derivative to alkylating agent) and ensuring moisture-free conditions .
- Key Parameters :
| Parameter | Optimal Condition |
|---|---|
| Solvent | DMF (anhydrous) |
| Base | K₂CO₃ |
| Temperature | 80–100°C |
| Reaction Time | 12–24 hours |
| Purification Method | Column chromatography |
Q. Which analytical techniques are most effective for characterizing this compound’s structure and purity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR (in CDCl₃ or DMSO-d₆) to confirm substituent positions. DEPT-135 experiments differentiate CH₃, CH₂, and CH groups.
- Mass Spectrometry (GC-MS) : Electron ionization (EI) at 70 eV provides molecular ion peaks (e.g., m/z 200–220 range) and fragmentation patterns for purity assessment.
- X-ray Crystallography : Resolve crystal structures using SHELXL (for small molecules) with Mo-Kα radiation (λ = 0.71073 Å). Refinement parameters (R-factor < 0.05) ensure accuracy .
- Purity Check : HPLC (C18 column, acetonitrile/water mobile phase) with UV detection (λ = 254 nm).
Advanced Research Questions
Q. How can researchers elucidate the reaction mechanisms involving this compound under varying conditions?
- Methodological Answer :
- Kinetic Studies : Monitor reaction progress via in-situ FTIR or NMR to track intermediate formation. Use pseudo-first-order kinetics with excess nucleophile.
- Isotopic Labeling : Introduce deuterium at the propoxy chain to study steric vs. electronic effects via kinetic isotope effects (KIE).
- Computational Modeling : Perform density functional theory (DFT) calculations (e.g., Gaussian 16, B3LYP/6-311+G(d,p)) to map transition states and activation energies .
Q. What strategies are recommended for integrating this compound into physiologically-based pharmacokinetic (PBPK) models?
- Methodological Answer :
- Parameterization : Obtain logP (octanol-water partition coefficient) via shake-flask experiments or predictive software (ACD/Labs Percepta). Measure in vitro metabolic clearance using liver microsomes.
- Model Scaffolding : Adapt existing ethylbenzene PBPK frameworks (e.g., partition coefficients, blood-tissue ratios) and refine using compound-specific data. Validate against in vivo rodent studies for absorption/distribution .
- Sensitivity Analysis : Use tools like GNU MCSim to identify critical parameters (e.g., renal excretion rate, hepatic metabolism).
Q. How should conflicting data on the compound’s stability in different solvents be resolved?
- Methodological Answer :
- Controlled Stability Studies : Incubate the compound in polar (e.g., DMSO) and non-polar (e.g., hexane) solvents at 25°C and 40°C. Monitor degradation via HPLC every 24 hours for 7 days.
- Statistical Analysis : Apply ANOVA to compare degradation rates (p < 0.05 significance). Use Arrhenius plots to extrapolate shelf-life under storage conditions.
- Mechanistic Probes : Add radical scavengers (e.g., BHT) or antioxidants to identify degradation pathways (hydrolysis vs. oxidation) .
Data Contradiction Analysis
- Example Conflict : Discrepancies in reported solubility in aqueous buffers.
- Resolution Workflow :
Replicate experiments using standardized buffers (pH 4.0, 7.4, 9.0).
Use nephelometry to quantify solubility limits.
Cross-validate with computational solubility predictors (e.g., ALOGPS).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
